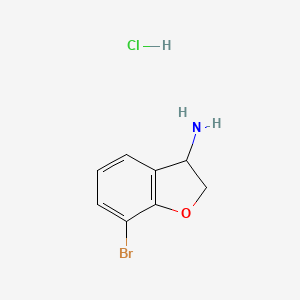

7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a useful research compound. Its molecular formula is C8H9BrClNO and its molecular weight is 250.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry and Electronic Applications

The synthesis and study of aminobenzodione-based polymers, including those derived from bromophenyl-benzodifuranone monomers, have highlighted their potential in polymer chemistry. These polymers exhibit low bandgaps, broad UV/vis absorption bands, and significant solvatochromic shifts, indicating their suitability for electronic applications due to their high photostability and extinction coefficients (Zhang et al., 2014).

Crystal Structure Analysis

The preparation and X-ray crystal structure analysis of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one from key starting materials under microwave conditions has provided insights into the molecular stabilization mechanisms. This synthesis approach has demonstrated the significance of non-classical hydrogen bonds in the stability of crystal structures (Du & Wu, 2020).

Insecticidal Activity

Research into the synthesis of benzofuran derivatives for novel insecticides has revealed that compounds like 4-(7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amines show significant insecticidal activity against pests such as Aphis fabae. These findings suggest the potential of these compounds in agricultural applications (Luo Xian, 2011).

Organic Synthesis Techniques

Innovative methods in organic synthesis have been developed, such as the preparation of 2‐amino‐5‐methyl‐7H‐1,3,4‐thiadiazolo[3,2‐α]pyrimidin‐7‐ones, illustrating the versatility of bromo and amino derivatives in the synthesis of heterocyclic compounds. These techniques underscore the importance of bromo and amino derivatives in medicinal chemistry and drug design (Safarov et al., 2005).

Antioxidant Activity

The synthesis of 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes via Buchwald-Hartwig C-N cross-coupling has been explored for its antioxidant properties. These compounds exhibit potent antioxidant activity, highlighting their potential in developing therapeutic agents for diseases associated with oxidative stress (Queiroz et al., 2007).

BET Inhibitors for Cancer Therapy

The optimization of 2,3-dihydrobenzofurans as bromo and extra-terminal domain (BET) inhibitors has led to the development of highly potent and selective compounds for BD2 over BD1. Such inhibitors show promise in cancer therapy due to their favorable pharmacokinetics and solubility profiles (Lucas et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Wirkmechanismus

Pharmacokinetics

The pharmacokinetic properties of 7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties can impact the bioavailability of the compound.

Biochemische Analyse

Biochemical Properties

Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Cellular Effects

Related benzofuran compounds have been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related 2,3-dihydrobenzofurans have been developed as potent inhibitors of the Bromo and Extra Terminal domain (BET) family, which are involved in a range of diseases .

Temporal Effects in Laboratory Settings

Related 2,3-dihydrobenzofurans have been developed with good in vivo rat and dog pharmacokinetics .

Dosage Effects in Animal Models

Related 2,3-dihydrobenzofurans have been developed with good in vivo rat and dog pharmacokinetics .

Metabolic Pathways

Related 2,3-dihydrobenzofurans have been developed with good in vivo rat and dog pharmacokinetics .

Transport and Distribution

Related 2,3-dihydrobenzofurans have been developed with good in vivo rat and dog pharmacokinetics .

Subcellular Localization

Related 2,3-dihydrobenzofurans have been developed with good in vivo rat and dog pharmacokinetics .

Eigenschaften

IUPAC Name |

7-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJLGAROGPJXJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C(=CC=C2)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2522253.png)

![1'-(4-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2522257.png)

![N-(2,4-difluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2522261.png)

![8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2522265.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamide](/img/structure/B2522269.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2522272.png)

![2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2522273.png)

![1-butyl-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2522274.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2522275.png)